molecular formula C5H8O3 B022341 2,2-Dimethyl-1,3-dioxolan-4-one CAS No. 4158-86-5

2,2-Dimethyl-1,3-dioxolan-4-one

Cat. No.: B022341
CAS No.: 4158-86-5
M. Wt: 116.11 g/mol
InChI Key: JKUCOZWILDFXMF-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolan-4-one can be prepared via condensation reaction between glycolic acid and acetone in the presence of P2O5 in diethyl ether.

Scientific Research Applications

  • Chiroptical Information Encoding and Decoding : A study by Amako et al. (2015) demonstrated that 1,3-dioxolane can be used to encode and decode chiroptical information in remote pyrenes through flexible wires in chloroform (Amako et al., 2015).

  • Internal Ultraviolet Sensitizer in Vinyl Monomers : D′alelio and Huemmer (1967) discovered that the 1,3-dioxolane group in vinyl monomers acts as an internal ultraviolet sensitizer, leading to crosslinking behavior when exposed to ultraviolet light (D′alelio & Huemmer, 1967).

  • Model Compounds for Borate Monoesters : Duin et al. (2010) found that 1,3-dioxolane and its methyl-substituted derivatives can serve as model compounds for borate monoesters of vicinal diols, with conformations and pseudorotations aligning well with experimental values (Duin et al., 2010).

  • Structural Features in Organic Synthesis : Kametani and Sumi (1972) studied the structure of di- and trialkyl substituted 1,3-dioxolanes, indicating their potential applications in organic synthesis (Kametani & Sumi, 1972).

  • Intermediates in Chrysanthemic Acid Synthesis : Baudoux et al. (1998) identified three compounds as intermediates in the synthesis of chrysanthemic acid, offering insights into their chemistry and potential applications (Baudoux et al., 1998).

  • Microwave Dielectric Properties : Lyashchenko et al. (2021) explored the microwave dielectric properties of 1,3-dioxolane and 2,2-dimethyl-1,3-dioxolane-4-methanol aqueous solutions, observing slowed water dynamics due to molecular interactions (Lyashchenko et al., 2021).

  • Catalytic Conversion of Epoxides : Zeynizadeh and Sadighnia (2008) reported that phosphomolybdic acid catalyzes the efficient conversion of epoxides into 2,2-dimethyl-1,3-dioxolanes, achieving high yields in minimal time under solvent-free conditions (Zeynizadeh & Sadighnia, 2008).

Safety and Hazards

2,2-Dimethyl-1,3-dioxolan-4-one is classified as an Eye Irritant (2), Flammable Liquid (3), Skin Irritant (2), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The development of new bio-based solvents like 2,2-Dimethyl-1,3-dioxolan-4-one faces challenges in terms of their green credentials. Simply being bio-derived is not enough for a molecule to be regarded as green . The future direction in the development of such solvents will likely involve early-stage Kamlet-Abboud-Taft parameters determination and toxicity testing .

Properties

IUPAC Name

2,2-dimethyl-1,3-dioxolan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-5(2)7-3-4(6)8-5/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUCOZWILDFXMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403513
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4158-86-5
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-1,3-dioxolan-4-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic routes to 2,2-Dimethyl-1,3-dioxolan-4-one and its derivatives?

A: A novel method for synthesizing this compound has been reported []. Additionally, arylmethylene-substituted derivatives can be efficiently synthesized via Horner-Wadsworth-Emmons (HWE) alkenations of aromatic aldehydes with a specific phosphonate reagent [, ]. This method provides good yields (79-88%) and predominantly the E-configured products.

Q2: How does this compound react with amines?

A: this compound reacts with secondary amines to yield amides of glycolic acid [, ]. This reaction offers a convenient route to access these valuable compounds.

Q3: Can this compound derivatives be used in the synthesis of natural products?

A: Yes, arylmethylene-substituted 2,2-dimethyl-1,3-dioxolan-4-ones have been employed in the synthesis of (Z)-configured pulvinones [, ]. These compounds are naturally occurring pigments with various biological activities. The synthesis involves a tandem Claisen condensation/transesterification reaction with arylacetate enolates.

Q4: What is the polymerization behavior of this compound?

A: Research indicates that this compound undergoes radical copolymerization with various monomers like styrene, methyl methacrylate, and vinyl acetate []. Notably, the polymerization occurs selectively at the vinyl group without any ring-opening, highlighting its potential for creating novel polymers.

Q5: Have computational studies been conducted on this compound?

A: Yes, ab initio molecular orbital calculations have been performed on this compound to investigate its reactivity compared to similar compounds like methyl α-methoxyacrylate and vinyl ether []. These calculations provide insights into the electronic structure and reactivity of this molecule.

Q6: What is known about the photochemical behavior of this compound derivatives?

A: Studies on 5-deoxy-1,2-O-isopropylidene-β-D-threo-pentofuranos-3-ulose, a this compound derivative, show its propensity to undergo photo-induced rearrangements and ring expansions upon UV irradiation []. The products formed are dependent on factors like solvent and temperature.

Q7: Can this compound derivatives undergo Pummerer-type cyclizations?

A: Yes, a Pummerer-type cyclization has been developed using N-benzyl glyoxamides, which can be prepared from this compound []. This reaction leads to the formation of 4-sulfanyltetrahydroisoquinolinones, which are important intermediates in the synthesis of ecteinascidin 597 analogues, a potent anti-tumour natural product [].

Q8: Are there any known applications of this compound in materials science?

A: While not explicitly discussed in the provided papers, the polymerization behavior of this compound [] suggests its potential use in developing novel polymeric materials. Further research in this area could explore its applicability in various material science domains.

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